6-Bromo-5-nitropyridine-2-carboxylic acid

Description

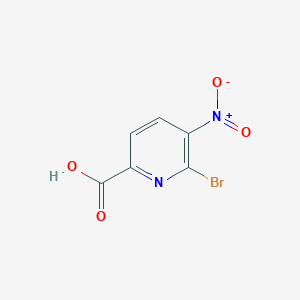

6-Bromo-5-nitropyridine-2-carboxylic acid is a halogenated and nitrated pyridine derivative with the molecular formula C₆H₃BrN₂O₄ (inferred from structural analogs) . The compound features:

- Bromine at position 6, a halogen that enhances electrophilic substitution reactivity.

- Nitro group at position 5, a strong electron-withdrawing group that increases acidity and stabilizes the pyridine ring.

- Carboxylic acid at position 2, contributing to solubility in polar solvents and participation in hydrogen bonding.

While direct physical data for this compound are unavailable in the provided evidence, its properties can be inferred from structurally similar compounds (Table 1).

Properties

IUPAC Name |

6-bromo-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDVNWYGZAUUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271456 | |

| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-33-4 | |

| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-nitropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-nitropyridine-2-carboxylic acid typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 5-nitropyridine-2-carboxylic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

Coupling: Boronic acids and palladium catalysts are used under mild conditions.

Major Products Formed

Substitution: Products include various substituted pyridines.

Reduction: The major product is 6-bromo-5-aminopyridine-2-carboxylic acid.

Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

6-Bromo-5-nitropyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting bacterial infections and cancer therapies. Its structural properties facilitate the development of new drugs that can interact effectively with biological targets.

Case Study: Antibacterial Agents

Research has demonstrated that derivatives of this compound exhibit antibacterial activity. For instance, modifications to the nitro group can enhance the efficacy against resistant bacterial strains, showcasing its potential in developing next-generation antibiotics.

Agricultural Chemicals

Role in Agrochemical Formulations

This compound is utilized in formulating agrochemicals, contributing to pest control and crop protection strategies. Its effectiveness in these applications enhances agricultural productivity and sustainability.

Example: Pesticide Development

A study focused on synthesizing new pesticide formulations revealed that incorporating this compound improved the bioactivity of certain herbicides, leading to more effective weed management solutions.

Material Science

Exploration for New Materials

In material science, this compound is being investigated for its potential to develop new polymers and coatings with enhanced properties. The unique chemical structure allows for modifications that can lead to materials with specific characteristics such as increased durability or resistance to environmental factors.

Research Findings: Polymer Synthesis

Recent research indicates that polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to traditional materials, making them suitable for advanced applications in various industries.

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound functions as a reagent that aids in detecting and quantifying other compounds within complex mixtures. This capability is essential for quality control processes across multiple sectors.

Example: Chromatographic Techniques

Its application in chromatographic methods has been documented, where it assists in the separation of complex mixtures, thereby enhancing the accuracy of analytical results.

Organic Synthesis

Facilitating Complex Molecule Formation

The compound is employed extensively in organic synthesis reactions, enabling chemists to create complex molecules efficiently. This streamlining of research and development efforts is vital for advancing chemical research.

Case Study: Synthesis Pathways

A notable synthesis pathway involving this compound has been reported where it acts as a precursor to various heterocyclic compounds, demonstrating its versatility and importance in organic chemistry.

Data Summary Table

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceutical Development | Antibacterial drug synthesis | Development of effective antibiotics |

| Agricultural Chemicals | Pesticide formulation | Enhanced bioactivity for weed management |

| Material Science | Polymer development | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Reagent for chromatography | Enhanced accuracy in detecting compounds |

| Organic Synthesis | Precursor for heterocyclic compounds | Streamlined synthesis pathways |

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Research Findings and Gaps

- Experimental Data Needed : Melting points, solubility, and spectroscopic data (e.g., NMR, IR) for the target compound remain unverified.

Biological Activity

6-Bromo-5-nitropyridine-2-carboxylic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a bromine atom and a nitro group attached to a pyridine ring, along with a carboxylic acid functional group. This unique combination of substituents contributes to its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

In vitro studies have demonstrated that related compounds display anticancer activity against several cancer cell lines, including A549 lung adenocarcinoma cells. For example, certain nitropyridine derivatives have been tested for their ability to induce cytotoxic effects on cancer cells, revealing promising results in inhibiting cell proliferation .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against both gram-positive and gram-negative bacteria. Notably, the compound demonstrated significant inhibition against multidrug-resistant strains .

Case Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of nitropyridine derivatives was assessed using the MTT assay on A549 cells. The study found that certain derivatives resulted in a post-treatment viability of 78–86%, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin . These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves bromination and nitration reactions on a pyridine precursor. Common reagents include N-bromosuccinimide (NBS) for bromination and nitric acid for nitration under controlled conditions to ensure selectivity at the desired positions on the pyridine ring.

| Synthesis Step | Reagents | Yield |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | High |

| Nitration | Nitric Acid | Moderate |

| Carboxylation | Carbon Dioxide or CO source | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.